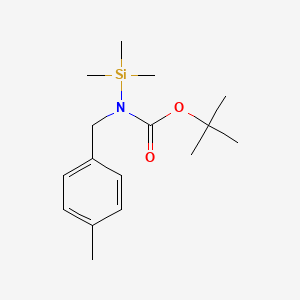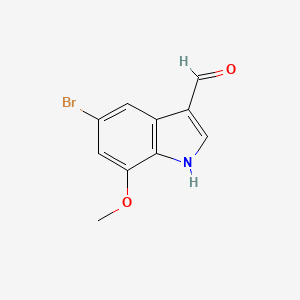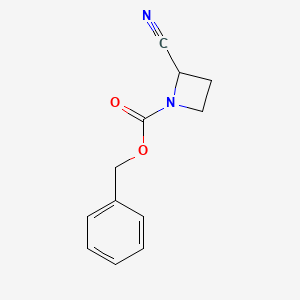
1-Cbz-azetidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cbz-azetidine-2-carbonitrile is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry. The “Cbz” in its name refers to the carbobenzyloxy protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cbz-azetidine-2-carbonitrile can be synthesized through various methods. One common approach involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes. For example, treatment of diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with lithium diisopropylamide (LDA) at low temperatures followed by benzyl bromide produces α-benzylated products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Cbz-azetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Ring-Opening Reactions: Due to the ring strain in azetidines, they can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Ring-Opening Reactions: These reactions can be facilitated by acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while ring-opening reactions can produce a variety of linear or cyclic compounds .
Aplicaciones Científicas De Investigación
1-Cbz-azetidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing compounds, such as amino acids and alkaloids.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Cbz-azetidine-2-carbonitrile involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound more susceptible to nucleophilic attack and ring-opening reactions. The carbobenzyloxy protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carbonitrile: Lacks the carbobenzyloxy protecting group, making it more reactive.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
Azetidine-2-one: A lactam derivative with different chemical properties and reactivity.
Uniqueness
1-Cbz-azetidine-2-carbonitrile is unique due to the presence of the carbobenzyloxy protecting group, which provides additional stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
benzyl 2-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 |
Clave InChI |
JJVLOKHOVIAZIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1C#N)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
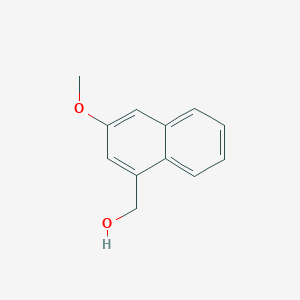
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)
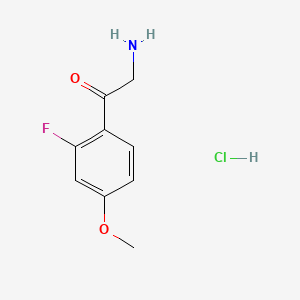
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)

![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
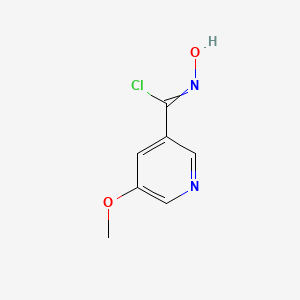
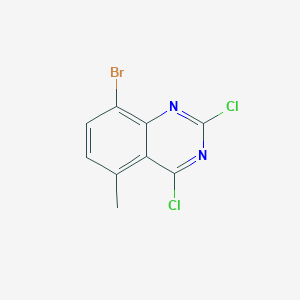
![N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13684329.png)
![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)

